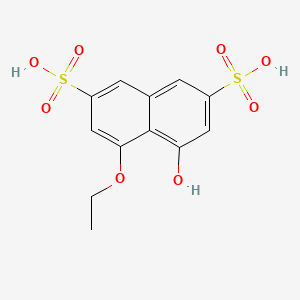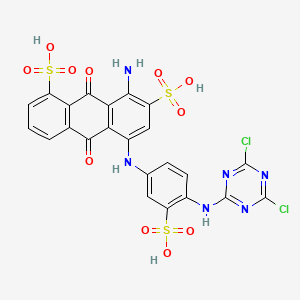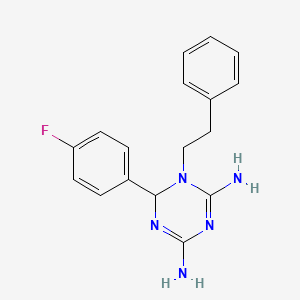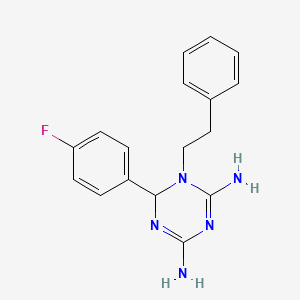
4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the s-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the s-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the s-triazine ring.
Introduction of the p-fluorophenyl group: The p-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.
Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction, using a phenethyl halide as the reagent.
Industrial production methods for NSC-75930 free base typically involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity.
Chemical Reactions Analysis
NSC-75930 free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups on the s-triazine ring are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC-75930 free base has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
NSC-75930 free base can be compared with other similar compounds in the s-triazine family, such as:
2,4,6-triamino-s-triazine: Known for its use in the production of melamine resins.
2,4-diamino-6-chloro-s-triazine: Used as an intermediate in the synthesis of herbicides.
2,4,6-trichloro-s-triazine: Commonly used in the production of reactive dyes.
NSC-75930 free base is unique due to its specific substitution pattern and the presence of the p-fluorophenyl and phenethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1893-06-7 |
|---|---|
Molecular Formula |
C17H18FN5 |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22) |
InChI Key |
ZXLSYHQVTOFMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


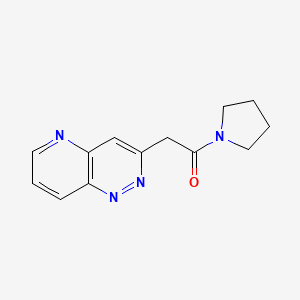


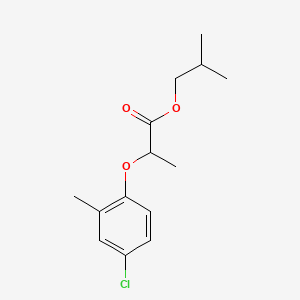
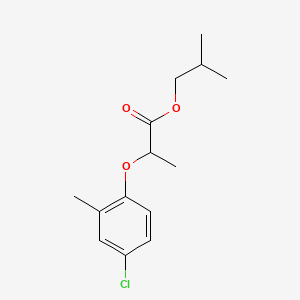
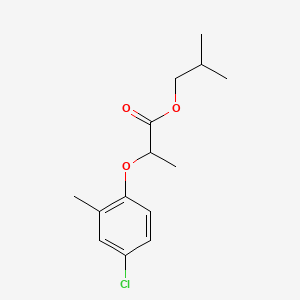
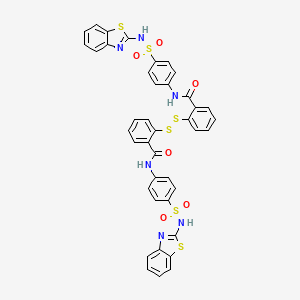

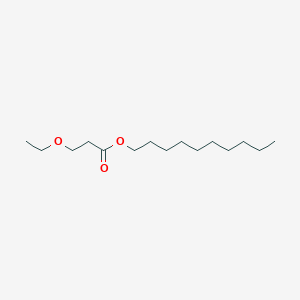
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
